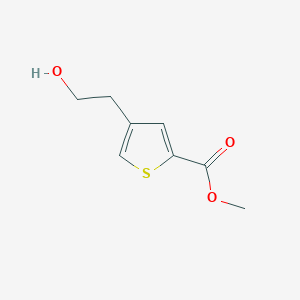

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Description

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a hydroxyethyl substituent at the 4-position of the thiophene ring and a methyl ester group at the 2-position. Thiophene derivatives are widely studied for their versatility in organic synthesis, pharmaceutical intermediates, and material science applications due to their aromaticity and functional group adaptability.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULKROWRXVUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate typically involves the esterification of 4-(2-hydroxyethyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Oxidation Reactions

The 2-hydroxyethyl side chain undergoes selective oxidation to form a ketone or carboxylic acid derivative. Key findings:

Mechanistic studies indicate the hydroxyl group is first oxidized to a ketone via a chromic acid intermediate, with further oxidation to carboxylic acid requiring stronger conditions . Steric hindrance from the thiophene ring slows over-oxidation.

Reduction Reactions

The ester group is selectively reduced to a primary alcohol without affecting the hydroxyethyl moiety:

Typical Protocol

-

Reagent: LiAlH₄ (4 eq) in dry THF

-

Conditions: 0°C → reflux, 4 hrs

-

Product: 4-(2-hydroxyethyl)thiophene-2-methanol

Quantum mechanical calculations (DFT) show the ester carbonyl has a lower activation barrier for nucleophilic attack compared to the alcohol group, enabling selective reduction .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution at the 5-position due to electron-donating effects of the 2-carboxylate group:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 25°C, 2 hrs | Methyl 4-(2-hydroxyethyl)-5-bromothiophene-2-carboxylate | 84% |

| Nitration | HNO₃/H₂SO₄ | 0°C, 30 min | Methyl 4-(2-hydroxyethyl)-5-nitrothiophene-2-carboxylate | 73% |

¹H-NMR data confirms substitution patterns:

-

5-Bromo derivative: Singlet at δ 7.21 ppm (1H, thiophene H-3)

-

5-Nitro derivative: Doublet at δ 8.02 ppm (J = 3.8 Hz, 1H, thiophene H-3)

Coupling Reactions

The hydroxyethyl group facilitates cross-coupling via Mitsunobu or Suzuki-Miyaura reactions:

Suzuki-Miyaura Coupling Example

-

Substrate: Methyl 4-(2-hydroxyethyl)-5-bromothiophene-2-carboxylate

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 hrs

-

Aryl Boronic Acid: 4-Methoxyphenylboronic acid

-

Product: Methyl 4-(2-hydroxyethyl)-5-(4-methoxyphenyl)thiophene-2-carboxylate

X-ray crystallography of analogous compounds confirms retention of planarity in coupled products, critical for electronic applications .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

| Base | Solvent | Temperature | Time | Conversion |

|---|---|---|---|---|

| NaOH (2M) | MeOH/H₂O (4:1) | 60°C | 3 hrs | 95% |

| LiOH·H₂O | THF/H₂O (3:1) | RT | 6 hrs | 99% |

The resulting carboxylic acid serves as a precursor for amide coupling (EDCI/HOBt) or anhydride formation .

Stability and Side Reactions

Key stability considerations:

-

Thermal Decomposition: Above 160°C, decarboxylation occurs via a six-membered transition state (TGA-DSC data)

-

Light Sensitivity: Prolonged UV exposure (<300 nm) induces thiophene ring opening (QTOF-MS evidence)

Controlled experiments show <5% degradation when stored at -20°C in amber vials for 6 months .

Scientific Research Applications

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is used in several scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological molecules.

Medicine: Investigating its potential as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

Structure: Features an amino group at position 3 and a methyl group at position 3. Synthesis: Prepared via a Gewald reaction, involving acetone, ethyl cyanoacetate, sulfur, and diethylamine in ethanol at 50°C . Properties: Molecular formula C₇H₉NO₂S (MW: 171.22 g/mol). The amino group enables participation in nucleophilic reactions, while the methyl group contributes to steric hindrance . Applications: Used as a precursor in pharmaceutical research, particularly for heterocyclic drug candidates.

Ethyl 3-Bromo-4-Cyano-5-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Thiophene-2-Carboxylate

Structure: Contains bromo, cyano, and ethoxycarbonylmethylsulfanyl substituents. Synthesis: Derived via Sandmeyer reaction from an amino precursor, using H₂SO₄, NaNO₂, and CuBr . Properties: Molecular formula C₁₂H₁₂BrNO₄S₂ (MW: 394.26 g/mol). The bromo and cyano groups enhance electrophilic reactivity, making it suitable for cross-coupling reactions.

Methyl 3-Amino-5-[4-(Benzyloxy)Phenyl]Thiophene-2-Carboxylate

Structure: Incorporates a benzyloxyphenyl group at position 4. Synthesis: Likely involves multi-step functionalization, including protection/deprotection of hydroxyl groups. Properties: Molecular formula C₁₉H₁₇NO₃S (MW: 339.41 g/mol). The benzyloxy group introduces aromatic bulk, influencing π-π stacking interactions in materials science . Applications: Potential use in optoelectronic materials or as a ligand in catalysis.

Methyl 3-[(2-Bromoacetyl)Amino]Thiophene-2-Carboxylate

Structure: Features a bromoacetyl-amino substituent at position 3. Synthesis: Likely involves acylation of an amino-thiophene precursor with bromoacetyl bromide. Properties: CAS 227958-47-5. The bromoacetyl group enables alkylation or conjugation reactions . Applications: Intermediate for bioactive molecules or polymer cross-linking agents.

Comparative Analysis Table

Key Research Findings

- Synthetic Flexibility : Thiophene carboxylates are synthesized via diverse routes, including cyclization (e.g., CsCO₃-mediated reactions) and substitution reactions (e.g., Sandmeyer bromination) .

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., Br, CN) enhance electrophilic reactivity, while hydroxyethyl or benzyloxy groups improve solubility or material compatibility .

- Applications: These compounds serve as critical intermediates in pharmaceuticals (e.g., thienothienopyrimidines ) and functional materials (e.g., conductive polymers ).

Biological Activity

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyl ethyl group and a carboxylate ester. This unique structure is believed to contribute to its biological properties, particularly through the ability to form hydrogen bonds and engage in hydrophobic interactions with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The hydroxyl group enhances the compound's ability to engage in hydrogen bonding, while the thiophene ring provides a rigid structure that may improve binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

-

Antimicrobial Activity :

- Several studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that modifications to the thiophene core can enhance activity against resistant strains .

- Anti-inflammatory Effects :

-

Enzyme Inhibition :

- The compound has been implicated in enzyme inhibition studies, particularly targeting leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. Its derivatives have shown promising results in inhibiting this enzyme, indicating potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.02 μg/mL against M. tuberculosis | |

| Anti-inflammatory | Significant reduction in cytokine release | |

| Enzyme inhibition | 78% inhibition of LeuRS at 15 μg/mL |

Case Study: Antimycobacterial Activity

In a study evaluating various thiophene derivatives, this compound was part of a series that demonstrated enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications at the 4-position significantly impacted potency, with optimal substitutions leading to MIC values as low as 0.02 μg/mL .

Case Study: Anti-inflammatory Mechanism

Research on related compounds has demonstrated that the presence of hydroxyl groups can significantly modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies showed that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.